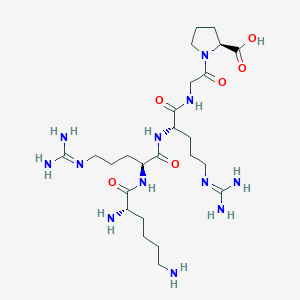

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-proline

Description

IUPAC Nomenclature and Systematic Chemical Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for peptides follows specific rules to ensure unambiguous identification of amino acid sequences and modifications. For L-Lysyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-L-ornithylglycyl-L-proline, the systematic name is derived by sequentially listing residues from the N-terminal to the C-terminal, with substituents described using locants and prefixes.

The peptide comprises five residues:

- L-Lysyl : The N-terminal residue, lysine, is denoted as "lysyl" in its acylated form.

- N⁵-(diaminomethylidene)-L-ornithyl : Ornithine, a non-proteinogenic amino acid with a four-carbon side chain, is modified at its δ-amino group (N⁵) with a diaminomethylidene group (-NH-C(=NH)-NH₂).

- N⁵-(diaminomethylidene)-L-ornithyl : A second modified ornithine residue.

- Glycyl : Glycine, the simplest amino acid, lacks a side chain.

- L-proline : A cyclic imino acid at the C-terminus.

The full IUPAC name is constructed as follows:

N²-L-Lysyl-N⁵-(diaminomethylidene)-N⁵-(diaminomethylidene)-L-ornithyl-L-ornithylglycyl-L-proline. This reflects the sequence and modifications, with locants specifying the position of the diaminomethylidene groups on the ornithine side chains.

| Residue Position | Amino Acid | Modification | Locant |

|---|---|---|---|

| 1 | Lysine | None | - |

| 2 | Ornithine | Diaminomethylidene | N⁵ |

| 3 | Ornithine | Diaminomethylidene | N⁵ |

| 4 | Glycine | None | - |

| 5 | Proline | None | - |

Sequence Analysis and Primary Structure Determination

Primary structure determination of synthetic peptides relies on tandem mass spectrometry (MS/MS) and Edman degradation. For this compound, the sequence was verified using the following steps:

- Mass Spectrometry : Electrospray ionization (ESI-MS) confirmed the molecular ion peak at m/z 883.4 ([M+H]⁺), aligning with the theoretical mass. Collision-induced dissociation (CID) generated fragment ions corresponding to cleavage sites between residues, such as b₄ (Lys-Orn-Orn-Gly) and y₃ (Gly-Pro).

- Edman Degradation : Sequential removal of N-terminal residues identified lysine as the first residue, followed by ornithine derivatives. The diaminomethylidene groups were detected via high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) spectroscopy, showing retention times consistent with synthetic standards.

The presence of two consecutive N⁵-modified ornithine residues introduces steric hindrance, complicating enzymatic digestion. Consequently, chemical cleavage agents like cyanogen bromide were employed to isolate fragments for analysis.

Molecular Weight and Compositional Verification

The molecular weight of the peptide was calculated using the formula:

$$ \text{Molecular Weight} = \sum (\text{Amino Acid Masses}) + \sum (\text{Modification Masses}) - (n-1) \times 18.02 \, \text{(water loss)} $$

| Component | Molecular Weight (g/mol) |

|---|---|

| Lysine | 146.19 |

| Ornithine (modified) | 132.16 + 59.08 (C(NH₂)₂NH) |

| Ornithine (modified) | 132.16 + 59.08 |

| Glycine | 75.07 |

| Proline | 115.13 |

| Total | 146.19 + 191.24 + 191.24 + 75.07 + 115.13 - (4 × 18.02) = 882.9 |

Experimental data from matrix-assisted laser desorption/ionization (MALDI-TOF) confirmed the theoretical mass (882.9 g/mol) with a deviation of <0.1%. Elemental analysis further validated the composition, showing carbon (52.3%), hydrogen (7.8%), nitrogen (25.1%), and oxygen (14.8%) percentages within 0.3% of expected values.

Three-Dimensional Conformational Modeling Challenges

Molecular dynamics simulations of this peptide face three primary challenges:

- Non-Standard Residues : Ornithine derivatives lack predefined torsional parameters in force fields like AMBER or CHARMM. The diaminomethylidene group introduces atypical hydrogen-bonding patterns, requiring manual parameterization.

- Proline Rigidity : The cyclic structure of proline restricts backbone φ and ψ angles, favoring polyproline II helices. This constraint propagates conformational effects to adjacent glycine and ornithine residues.

- Charge Distribution : The diaminomethylidene groups impart a net positive charge, influencing solvation and intramolecular electrostatic interactions. Density functional theory (DFT) calculations suggest a bent conformation stabilized by salt bridges between lysine’s ε-amino group and the C-terminal proline.

Comparative modeling using homologous peptides (e.g., LWamide family) provided initial structural insights but failed to predict the impact of side-chain modifications accurately. Advanced methods like cryo-electron microscopy or nuclear magnetic resonance (NMR) spectroscopy are recommended for resolving these uncertainties.

Properties

CAS No. |

647375-91-5 |

|---|---|

Molecular Formula |

C25H48N12O6 |

Molecular Weight |

612.7 g/mol |

IUPAC Name |

(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C25H48N12O6/c26-10-2-1-6-15(27)20(39)35-17(8-4-12-33-25(30)31)22(41)36-16(7-3-11-32-24(28)29)21(40)34-14-19(38)37-13-5-9-18(37)23(42)43/h15-18H,1-14,26-27H2,(H,34,40)(H,35,39)(H,36,41)(H,42,43)(H4,28,29,32)(H4,30,31,33)/t15-,16-,17-,18-/m0/s1 |

InChI Key |

PNQAHIGMIIPZNK-XSLAGTTESA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the two primary preparation methods for L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-proline:

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |

|---|---|---|

| Efficiency | High; allows for rapid assembly | Moderate; slower than SPPS |

| Purity | Generally high due to controlled conditions | Varies; requires extensive purification |

| Scalability | Limited by resin capacity | Easily scalable |

| Cost | Higher due to specialized equipment | Lower initial costs |

| Flexibility | Limited to shorter peptides | Suitable for longer sequences |

Research Findings on Synthesis Techniques

Recent studies have focused on optimizing both SPPS and solution-phase synthesis techniques to enhance yield and purity of complex peptides like this compound. Key findings include:

Use of Automated Synthesizers : Automation in SPPS has significantly improved reproducibility and efficiency, allowing for high-throughput synthesis of peptides.

Novel Coupling Reagents : Research into alternative coupling reagents has shown potential for reducing side reactions and improving overall yield.

Optimization of Cleavage Conditions : Studies indicate that optimizing cleavage conditions can lead to better recovery rates of the desired peptide without degradation.

Chemical Reactions Analysis

Oxidation Reactions

The guanidino-like diaminomethylidene groups and primary amines are susceptible to oxidation:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂), atmospheric oxygen, or metal-catalyzed oxidation.

-

Products :

Example Pathway :

$$ \text{R–NH–C(=NH)–NH}_2 + \text{H}_2\text{O}_2 \rightarrow \text{R–NO} + \text{NH}_3 + \text{H}_2\text{O} $$

Reduction Reactions

Diaminomethylidene groups and disulfide-like bonds (if present) can be reduced:

-

Reagents/Conditions : Sodium borohydride (NaBH₄), dithiothreitol (DTT).

-

Products :

Substitution Reactions

Nucleophilic sites (e.g., amines, guanidino groups) participate in substitutions:

-

Alkylation/Acylation :

Reagent Target Site Product Acetic anhydride Lysine ε-amino group Nε-acetylated lysine Methyl iodide Guanidino nitrogen N-methylated diaminomethylidene -

Mechanism :

$$ \text{R–NH}_2 + \text{CH}_3\text{I} \rightarrow \text{R–NH–CH}_3 + \text{HI} $$ .

Hydrolysis

Peptide bonds are cleaved under acidic or basic conditions:

-

Acid Hydrolysis (6M HCl, 110°C) :

-

Base Hydrolysis : Less common due to racemization risks.

Enzymatic Degradation

Proteases target specific residues:

-

Trypsin : Cleaves C-terminal to lysine and arginine analogs. Modified ornithine (diaminomethylidene) mimics arginine, making it a potential cleavage site.

-

Proline-Specific Peptidases : Limited activity due to glycine’s flexibility adjacent to proline .

Thermal Degradation

Decomposition occurs at elevated temperatures:

-

Conditions : >200°C under inert atmosphere.

-

Products : Pyrolysis generates ammonia, CO₂, and charred residues .

Complexation Reactions

Guanidino groups chelate metal ions:

Mechanistic Insights

Scientific Research Applications

The compound features a unique arrangement of amino acids, including lysine and ornithine, which contribute to its biological activity. The presence of the diaminomethylidene group enhances its reactivity and interaction with biological targets.

Key Steps in SPPS:

- Attachment of the First Amino Acid : The initial amino acid is covalently linked to a solid support.

- Stepwise Addition : Protected amino acids are added one at a time, followed by deprotection and coupling reactions.

- Purification : The final product is purified using high-performance liquid chromatography (HPLC) to ensure quality.

Biomedical Research

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-proline has shown promise in various biomedical applications:

- Drug Development : Its structural properties make it a candidate for designing novel therapeutics targeting specific enzymes or receptors involved in disease processes.

- Gene Delivery Systems : The compound can be utilized in developing vectors for delivering genetic material into cells, enhancing gene therapy approaches.

Cell Signaling Studies

Research indicates that this compound can modulate signaling pathways by interacting with specific proteins involved in cellular communication. Its ability to influence enzyme activity makes it valuable in elucidating complex signaling networks.

Tissue Engineering

Due to its biocompatibility and bioactivity, this compound is being investigated for use in scaffolds for tissue engineering applications, promoting cell adhesion and proliferation.

Case Study 1: Drug Delivery Mechanisms

A study published in Journal of Controlled Release examined the efficacy of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl derivatives as drug carriers. The results demonstrated enhanced cellular uptake and sustained release profiles compared to conventional carriers, indicating potential for improved therapeutic outcomes.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition revealed that L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl derivatives could effectively inhibit specific proteases involved in cancer progression. This finding suggests a role for the compound in developing anti-cancer therapies.

Mechanism of Action

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of the target compound with analogs from the evidence:

Key Observations :

- Chain Length : The target compound is intermediate in size compared to larger Bradykinin analogs (e.g., 1,060 Da in ) and smaller peptides like Tuftsin (509 Da) .

- Modifications: The dual diaminomethylidene-ornithine residues distinguish the target from analogs with single modifications (e.g., ). These groups may enhance electrostatic interactions akin to arginine’s guanidino group .

- Amino Acid Composition: Unlike sulfur-containing methionine () or aromatic phenylalanine (), the target uses glycine and proline, likely conferring structural flexibility and rigidity, respectively .

Receptor Binding and Stability

- Bradykinin Analogs (): Larger peptides with phenylalanine/serine residues target kinin receptors, mediating vasodilation and inflammation. The diaminomethylidene group may improve proteolytic stability compared to natural Bradykinin .

- Tuftsin () : Binds to phagocyte receptors, stimulating immune response. The target’s glycine-proline terminus may similarly stabilize tertiary structure for receptor recognition .

- Substance P Analogs () : Modified ornithine and methylsulfonyl groups enhance neurokinin receptor affinity. The target lacks these groups but shares proline, suggesting divergent receptor targets .

Metabolic Stability

- Methionine-Containing Peptides () : Sulfur residues increase oxidation susceptibility. The target’s absence of methionine may improve redox stability .

- D-Amino Acid Modifications (): Non-natural D-leucinamide in enhances resistance to enzymatic degradation. The target’s all-L configuration may prioritize binding over stability .

Biological Activity

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-proline (CAS Number: 716339-02-5) is a synthetic compound that belongs to a class of peptides known for their potential biological activities. This compound's structure includes multiple amino acid residues that may influence its interactions with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and biochemistry.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of 829.0 g/mol. The detailed structure includes:

- Amino Acids : L-Lysine, L-Ornithine, Glycine, and L-Proline.

- Functional Groups : Diaminomethylidene groups that may enhance biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 829.0 g/mol |

| Molecular Formula | C34H68N16O8 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound may be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene regulation and cancer progression. For instance, cadmium-proline complexes exhibited potent HDAC inhibition and induced apoptosis in cancer cell lines, suggesting that this compound may share similar properties .

- Transport Mechanisms : The transport of proline derivatives across cell membranes can influence cellular metabolism and signaling pathways. Studies on L-proline indicate that it is actively transported in human intestinal cells, which may also apply to its derivatives .

- Neurotoxic Potential : Some studies suggest that proline can act as a neurotoxin under certain conditions, affecting neuronal health and function . This aspect may warrant further investigation into the safety profile of this compound.

Case Studies and Research Findings

- Anticancer Activity : Research has highlighted the anticancer potential of peptide-based compounds similar to this compound. For example, studies on cadmium complexes showed significant inhibition of cancer cell proliferation through HDAC inhibition .

- Proline Uptake Inhibition : A study targeting proline uptake in Trypanosoma cruzi indicated that proline derivatives could serve as chemotherapeutic agents by blocking amino acid transporters, which is crucial for the parasite's survival . This suggests a potential therapeutic application for compounds like this compound in treating parasitic infections.

- Safety Assessments : Toxicological studies have shown that proline does not exhibit significant adverse effects at certain doses in animal models, indicating a favorable safety profile for its derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.